2-(Chloromethyl)-4-ethoxyquinazoline 2-(Chloromethyl)-4-ethoxyquinazoline
Brand Name: Vulcanchem
CAS No.: 668276-10-6
VCID: VC16795660
InChI: InChI=1S/C11H11ClN2O/c1-2-15-11-8-5-3-4-6-9(8)13-10(7-12)14-11/h3-6H,2,7H2,1H3
SMILES:
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

2-(Chloromethyl)-4-ethoxyquinazoline

CAS No.: 668276-10-6

Cat. No.: VC16795660

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-ethoxyquinazoline - 668276-10-6

Specification

CAS No. 668276-10-6
Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name 2-(chloromethyl)-4-ethoxyquinazoline
Standard InChI InChI=1S/C11H11ClN2O/c1-2-15-11-8-5-3-4-6-9(8)13-10(7-12)14-11/h3-6H,2,7H2,1H3
Standard InChI Key OXXRWKGKLDEVHY-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=NC2=CC=CC=C21)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. In 2-(chloromethyl)-4-ethoxyquinazoline, the chloromethyl (-CH2Cl) and ethoxy (-OCH2CH3) substituents at positions 2 and 4, respectively, introduce electrophilic and steric influences that modulate reactivity and interactions with biological targets. The molecular formula is C11H11ClN2O, with a molecular weight of 228.67 g/mol.

Physical and Chemical Characteristics

While experimental data for 2-(chloromethyl)-4-ethoxyquinazoline are scarce, analogous compounds provide insights:

  • Melting Point: 2-(Chloromethyl)-4-methylquinazoline melts at 61–65°C . Substituting methyl with ethoxy may lower the melting point due to increased steric bulk.

  • Solubility: Chloroform and methanol are common solvents for chloromethyl-substituted quinazolines . The ethoxy group may enhance solubility in polar aprotic solvents.

  • Stability: Like its analogs, this compound is likely sensitive to hydrolysis under acidic or basic conditions, necessitating storage under inert atmospheres at 2–8°C .

Table 1: Inferred Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11H11ClN2O
Molecular Weight228.67 g/mol
Predicted Boiling Point~240–260°C
Solubility in WaterLow (~3–5 mg/L at 20°C)
LogP (Partition Coefficient)~2.1 (indicative of moderate lipophilicity)

Synthetic Methodologies

Pathway Design Strategies

Synthesis of 2-(chloromethyl)-4-ethoxyquinazoline can be adapted from established routes for analogous compounds:

Cyclocondensation of Anthranilic Acid Derivatives

The MDPI protocol for 2-chloromethyl-4(3H)-quinazolinones involves reacting o-anthranilic acid derivatives with chloroacetonitrile under acidic conditions . For the 4-ethoxy variant, 4-ethoxyanthranilic acid could serve as the starting material. Chloroacetonitrile introduces the chloromethyl group, while the ethoxy substituent is pre-installed on the anthranilic acid precursor.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate quinazoline formation, reducing reaction times from hours to minutes . This method could enhance yields for the title compound by minimizing side reactions.

Stepwise Procedure (Hypothetical)

  • Starting Material: 4-Ethoxyanthranilic acid (hypothetical).

  • Reaction with Chloroacetonitrile:

    • Dissolve 4-ethoxyanthranilic acid (5 mmol) in anhydrous methanol.

    • Add chloroacetonitrile (6 mmol) and a catalytic amount of phosphoric acid .

    • Reflux at 80°C for 24–48 hours under nitrogen.

  • Workup:

    • Cool the mixture, filter the precipitate, and wash with methanol/water.

    • Purify via recrystallization or column chromatography.

Table 2: Key Reaction Parameters

ParameterCondition
SolventMethanol
CatalystH3PO4 (10–20 mol%)
Temperature80°C (reflux)
Reaction Time24–48 hours
Yield (Predicted)70–85%

Biological and Pharmacological Applications

Anticancer Activity

Quinazoline derivatives exhibit potent anticancer properties by inhibiting tyrosine kinases (e.g., EGFR). The MDPI study demonstrated that 2-chloromethyl-4(3H)-quinazolinones, when converted to 4-anilinoquinazolines, showed IC50 values of 3.2–20 µM against HepG2, MDA-MB-468, and HCT-116 cell lines . The ethoxy group in 2-(chloromethyl)-4-ethoxyquinazoline may enhance membrane permeability or target affinity, potentially improving cytotoxic profiles.

Intermediate in Drug Synthesis

This compound serves as a precursor for structurally complex therapeutics. For example:

  • Linagliptin Analogs: 2-Chloromethyl-4-methylquinazoline is an intermediate in linagliptin (a dipeptidyl peptidase-4 inhibitor) synthesis . The ethoxy variant could similarly function in modifying drug scaffolds.

  • Hedgehog Pathway Inhibitors: Chloromethylquinazolines are utilized in synthesizing hedgehog signaling antagonists, relevant in treating basal cell carcinoma .

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